Technical Guide: 4'-Fluoropropiophenone (CAS 456-03-1)
Technical Guide: 4'-Fluoropropiophenone (CAS 456-03-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Fluoropropiophenone, a key chemical intermediate. It covers its physicochemical properties, spectroscopic data, synthesis protocols, and primary applications, with a focus on its relevance in research and development.
Chemical Identity and Properties
4'-Fluoropropiophenone, also known as ethyl 4-fluorophenyl ketone, is an aromatic ketone characterized by a propiophenone structure with a fluorine atom substituted at the para position of the phenyl ring.[1] This fluorine substitution enhances its reactivity and selectivity in various chemical reactions, making it a valuable building block in organic synthesis.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 456-03-1[2] |
| Molecular Formula | C₉H₉FO[1] |
| Molecular Weight | 152.17 g/mol [1] |
| IUPAC Name | 1-(4-fluorophenyl)propan-1-one |
| Synonyms | p-Fluoropropiophenone, Ethyl 4-fluorophenyl ketone[1] |
| InChI | InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3[2] |
| InChIKey | QIJNVLLXIIPXQT-UHFFFAOYSA-N[2] |
| SMILES | CCC(=O)C1=CC=C(C=C1)F |
| PubChem CID | 68004[1] |
| MDL Number | MFCD00000356[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless to light pink/yellow liquid[1][3] |
| Boiling Point | 100-102 °C at 22 mmHg[3] |
| Density | 1.096 g/mL at 25 °C[2][3] |
| Refractive Index (n20/D) | 1.5059[2][3] |
| Flash Point | 76 - 77 °C (168 - 170.6 °F) - closed cup[2] |
| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water. |
| Storage Temperature | 0-8 °C, Inert atmosphere, Room Temperature[1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4'-Fluoropropiophenone.
Table 3: 1H NMR Spectral Data (CDCl₃, 89.56 MHz)
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons (ortho to C=O) | ~7.98 |
| Aromatic Protons (ortho to F) | ~7.12 |
| Methylene Protons (-CH₂-) | ~2.97 |
| Methyl Protons (-CH₃) | ~1.22 |
Table 4: 13C NMR Spectral Data (Predicted)
| Assignment | Chemical Shift (ppm) | Rationale |
| Carbonyl Carbon (C=O) | ~198-200 | Typical range for aryl ketones. |
| Aromatic Carbon (C-F) | ~165 (d, 1JCF ≈ 250 Hz) | Strong deshielding by fluorine and large C-F coupling constant. |
| Aromatic Carbon (C-C=O) | ~133 (d) | Quaternary carbon, deshielded by the carbonyl group. |
| Aromatic Carbons (ortho to C=O) | ~131 (d) | Deshielded by the adjacent carbonyl group. |
| Aromatic Carbons (ortho to F) | ~115 (d, 2JCF ≈ 22 Hz) | Shielded by the +M effect of fluorine; shows smaller C-F coupling. |
| Methylene Carbon (-CH₂-) | ~31 | Typical range for a methylene group adjacent to a carbonyl. |
| Methyl Carbon (-CH₃) | ~8 | Typical range for a terminal methyl group in a propyl chain. |
Table 5: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 152 | 8.2 | [M]⁺ (Molecular Ion) |
| 123 | 100.0 | [M - C₂H₅]⁺ (Base Peak, loss of ethyl group) |
| 95 | 35.3 | [C₆H₄F]⁺ (Fluorophenyl fragment) |
| 75 | 9.9 | [C₆H₃]⁺ Fragment |
Table 6: Infrared (IR) Spectroscopy Data (Liquid Film)
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H Stretch |
| ~2980 | Aliphatic C-H Stretch |
| ~1685 | C=O Stretch (Aryl Ketone) |
| ~1600, ~1505 | Aromatic C=C Stretch |
| ~1230 | C-F Stretch |
| ~840 | p-Substituted Benzene C-H Bend |
Experimental Protocols
Synthesis
Method 1: Friedel-Crafts Acylation of Fluorobenzene
This is a standard and direct method for synthesizing aryl ketones. The reaction involves the electrophilic acylation of fluorobenzene with propanoyl chloride using a Lewis acid catalyst, typically aluminum chloride.
-
Materials:
-
Fluorobenzene
-
Propanoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under a nitrogen atmosphere.
-
Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add propanoyl chloride (1.0 equivalent) dropwise to the suspension via the addition funnel.
-
After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring progress by TLC or GC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 4'-Fluoropropiophenone.
-
Method 2: Ruthenium-Catalyzed Isomerization
This method synthesizes 4'-Fluoropropiophenone from 1-(4-fluorophenyl)prop-2-en-1-ol.[3]
-
Materials:
-
1-(4-fluorophenyl)prop-2-en-1-ol
-
Ruthenium complex [RuCl₂(p-cymene)]₂ (or similar)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel
-
-
Procedure:
-
In a sealed tube under a nitrogen atmosphere, add the ruthenium catalyst (0.5-2.5 mol%) and K₂CO₃ (0.05-0.25 mmol) to a solution of 1-(4-fluorophenyl)prop-2-en-1-ol (4 mmol) in anhydrous THF (4 mL).[3]
-
Stir the reaction mixture at 75 °C.[3]
-
Monitor the reaction progress by taking aliquots (e.g., every hour), diluting with dichloromethane, and analyzing by Gas Chromatography (GC).[3]
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated catalyst.
-
Evaporate the solvent from the filtrate.
-
Purify the resulting residue by silica gel column chromatography using an EtOAc-hexane mixture (e.g., 1:10) as the eluent to obtain the final product.[3]
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for confirming the purity and identity of 4'-Fluoropropiophenone.
-
Sample Preparation:
-
Prepare a stock solution of 4'-Fluoropropiophenone in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 1-10 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial for analysis.
-
-
Instrumentation Parameters (Example):
-
GC Column: Agilent 190915-433UI (30 m x 250 µm, film thickness 0.25 µm) or equivalent.
-
Injection: Splitless injection.
-
Oven Program: Maintain an initial temperature, then ramp to a final temperature (e.g., up to 320 °C) to ensure elution.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Applications in Research and Development
4'-Fluoropropiophenone is a versatile intermediate with broad applications across several scientific and industrial fields. Its primary value lies in its ability to serve as a scaffold for building more complex molecules.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly noted for its role in developing analgesics and anti-inflammatory drugs.[1] The fluorophenyl moiety is a common feature in many modern drugs, often introduced to modulate metabolic stability and binding affinity.
-
Organic Synthesis: The compound is widely used in the production of other complex fluorinated molecules.[1] The presence of the ketone functional group allows for a wide range of subsequent chemical transformations, such as reduction to an alcohol, reductive amination to form amines, or α-halogenation to introduce further reactive sites.
-
Agrochemicals: It serves as a precursor in the synthesis of novel pesticides and herbicides, contributing to the development of more effective crop protection agents.[1]
-
Material Science: The chemical is employed in formulating specialty polymers and resins, where the incorporation of fluorine can enhance properties like thermal stability, chemical resistance, and durability.[1]
-
Analytical Chemistry: It can be used as a reference standard in analytical methods for the accurate identification and quantification of related substances in complex mixtures.[1]
Safety and Handling
4'-Fluoropropiophenone is classified as hazardous and requires careful handling in a laboratory or industrial setting.
Table 7: GHS Safety Information
| Category | Information |
| Signal Word | Danger[2] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2] |
| Storage Class | 10 - Combustible liquids[2] |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[2] |
Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from open flames, hot surfaces, and sources of ignition.
-
Store in a tightly closed container in a dry, cool place.



